molecular formula C5H8O B1596040 1-Methoxy-1,3-butadiene CAS No. 3036-66-6

1-Methoxy-1,3-butadiene

Cat. No.: B1596040
CAS No.: 3036-66-6
M. Wt: 84.12 g/mol
InChI Key: KOCUMXQOUWPSLK-UHFFFAOYSA-N
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Description

1-Methoxy-1,3-butadiene is an organic compound with the molecular formula C5H8O. It is also known as buta-1,3-dienyl methyl ether. This compound is characterized by the presence of a methoxy group attached to a conjugated diene system. It is a colorless liquid with a boiling point of approximately 91°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-1,3-butadiene can be synthesized through various methods. One common method involves the reaction of 4-methoxy-3-buten-2-one with chlorotrimethylsilane in the presence of zinc chloride and triethylamine. The reaction mixture is stirred at room temperature under nitrogen, followed by heating to 43°C for 12 hours . The product is then purified through fractional distillation.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reactions: Typically involve dienophiles such as ethene under thermal conditions.

    Hydrolysis: Requires aqueous acidic conditions for the reaction to proceed.

Major Products

Scientific Research Applications

1-Methoxy-1,3-butadiene has several applications in scientific research:

Comparison with Similar Compounds

1-Methoxy-1,3-butadiene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(1E)-1-methoxybuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCUMXQOUWPSLK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045261
Record name (1E)-1-Methoxybuta-1,3-diene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3036-66-6, 10034-09-0
Record name 1-Methoxy-1,3-butadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Methoxy-1,3-butadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E)-1-Methoxybuta-1,3-diene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buta-1,3-dienyl methyl ether
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Record name 1-METHOXY-1,3-BUTADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Methoxy-1,3-butadiene?

A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, the microwave spectra of both s-trans and s-cis conformers of trans-1-Methoxy-1,3-butadiene have been extensively studied. Rotational constants (A, B, C) and centrifugal distortion parameters (DJK, DJ) have been determined for both conformers. [] Additionally, the complete NMR spectra analysis for both cis and trans isomers is available. []

Q3: How can you differentiate between the cis and trans isomers of this compound using spectroscopic techniques?

A3: The cis and trans isomers of this compound exhibit distinct differences in their NMR spectra. [] These differences arise from the varying spatial arrangements of atoms around the double bond, leading to unique chemical shifts and coupling constants for each isomer.

Q4: What is the primary reaction pathway observed for this compound?

A4: this compound predominantly acts as a diene in Diels-Alder reactions. [, , , , , , , , , , , ] Its reactivity stems from the conjugated diene system, which can readily react with various dienophiles to form six-membered ring systems.

Q5: How does the presence of the methoxy group influence the reactivity of this compound in Diels-Alder reactions?

A5: The methoxy group acts as an electron-donating group, increasing the electron density of the diene system. [, , ] This increased electron density enhances the reactivity of this compound towards electron-deficient dienophiles, making it a valuable reagent in Diels-Alder reactions.

Q6: Does this compound exhibit selectivity in Diels-Alder reactions?

A6: Yes, this compound demonstrates regioselectivity and stereoselectivity in Diels-Alder reactions. [, , , , , , , ] The methoxy group directs the incoming dienophile to add predominantly at the less hindered terminus of the diene, leading to specific regioisomers. Additionally, the reaction can favor either endo or exo diastereomers depending on reaction conditions and the nature of the dienophile.

Q7: What types of dienophiles react with this compound?

A7: A wide range of dienophiles, including maleic anhydride, fumaronitrile, methyl acrylate, and various substituted olefins, can participate in Diels-Alder reactions with this compound. [, , , , , , , , , , ] The reactivity and selectivity of these reactions depend on the electronic nature and steric hindrance of the dienophile.

Q8: Are there any examples of competing reactions with Diels-Alder cycloadditions?

A8: Yes, in some cases, spontaneous copolymerization can compete with the Diels-Alder reaction, particularly with highly electrophilic olefins. [] This competition highlights the diverse reactivity profile of this compound.

Q9: Can you provide an example where this compound acts as a building block in natural product synthesis?

A9: this compound serves as a key starting material in the total synthesis of palmarumycin CP1, CP2, and CJ-12.371 methyl ether. [] This highlights the potential of this diene in constructing complex natural product frameworks.

Q10: Can this compound be synthesized using catalytic methods?

A10: Yes, this compound can be synthesized from cumulenic ethers using organocopper(I) compounds as catalysts. [, ] This method offers a practical approach for the preparation of this useful diene.

Q11: Are there any examples of this compound participating in catalyzed Diels-Alder reactions?

A11: Yes, Lewis acids like aluminum chloride and Ytterbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) [Yb(fod)3] have been employed as catalysts in Diels-Alder reactions involving this compound. [, ] These catalysts can influence the regioselectivity and diastereoselectivity of the cycloaddition reactions.

Q12: Are there any known applications of this compound in polymerization reactions?

A12: this compound has been investigated as a monomer in cationic polymerization reactions. [, ] Its ability to undergo polymerization further expands its potential applications in materials science.

Q13: Have computational chemistry methods been employed to study this compound?

A13: Yes, computational studies using DFT calculations have been utilized to investigate the mechanism and selectivity of Diels-Alder reactions involving this compound. [, , , ] These calculations provide valuable insights into the reaction pathways, transition state energies, and factors influencing regio- and diastereoselectivity.

Q14: Have any studies explored the conformational preferences of this compound?

A14: Yes, microwave spectroscopy studies have identified and characterized the s-trans and s-cis conformers of trans-1-Methoxy-1,3-butadiene. [] Understanding the conformational preferences of this diene is crucial for predicting its reactivity and selectivity in various chemical transformations.

Q15: Is there any information available on the stability of this compound under various conditions?

A15: While specific stability data might be limited, the available literature suggests that this compound is a reactive compound, especially towards electrophilic species and under acidic conditions. [, , , ] Appropriate handling and storage under inert atmosphere are likely necessary to prevent unwanted reactions or decomposition.

Q16: Are there any other notable applications of this compound?

A16: this compound can be used as a precursor to prepare conjugated polymers containing ferrocene moieties in their backbones, potentially leading to novel materials with interesting electronic properties. []

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